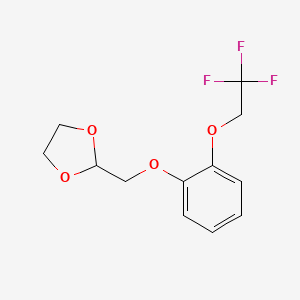

2-((2-(2,2,2-Trifluoroethoxy)phenoxy)methyl)-1,3-dioxolane

Descripción

2-((2-(2,2,2-Trifluoroethoxy)phenoxy)methyl)-1,3-dioxolane is an organic compound characterized by the presence of trifluoroethoxy and phenoxy groups attached to a dioxolane ring

Propiedades

IUPAC Name |

2-[[2-(2,2,2-trifluoroethoxy)phenoxy]methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O4/c13-12(14,15)8-19-10-4-2-1-3-9(10)18-7-11-16-5-6-17-11/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEPPELPFFFAQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)COC2=CC=CC=C2OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401192258 | |

| Record name | 2-[[2-(2,2,2-Trifluoroethoxy)phenoxy]methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401192258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269801-74-2 | |

| Record name | 2-[[2-(2,2,2-Trifluoroethoxy)phenoxy]methyl]-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269801-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[2-(2,2,2-Trifluoroethoxy)phenoxy]methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401192258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

-

Etherification :

-

Reactants : o-Nitrochlorobenzene reacts with 2,2,2-trifluoroethanol in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) under alkaline conditions.

-

Conditions :

-

Temperature: 60–70°C

-

Solvent: None (neat conditions)

-

Catalyst: Tetrabutylammonium bromide (8g per 100g o-nitrochlorobenzene)

-

Base: 50% sodium hydroxide

-

-

Outcome : Forms 2-(2,2,2-trifluoroethoxy)nitrobenzene (III) with 88.4% yield.

-

-

Reduction :

-

Diazotization and Hydroxylation :

Table 1: Synthesis Conditions for 2-(2,2,2-Trifluoroethoxy)phenol

| Step | Reactants | Catalyst/Base | Temperature | Yield |

|---|---|---|---|---|

| Etherification | o-Nitrochlorobenzene, CF₃CH₂OH | NaOH, TBA Br | 70°C | 88.4% |

| Reduction | (III), H₂ | Pd/C | Ambient | >90%* |

| Diazotization/Hydroxylation | (IV), NaNO₂, H₂SO₄ | H₂O | 0–100°C | 75–85% |

*Estimated based on analogous reactions.

Nucleophilic Substitution with Halomethyl Dioxolane

The final step involves reacting 2-(2,2,2-trifluoroethoxy)phenol (I) with a halomethyl dioxolane (e.g., chloromethyl-1,3-dioxolane) under nucleophilic substitution conditions.

Reaction Parameters

-

Base : Potassium carbonate or sodium hydride to deprotonate the phenol.

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

-

Temperature : 80–100°C to accelerate substitution.

-

Molar Ratio : 1:1.2 (phenol:halomethyl dioxolane) to ensure complete conversion.

Mechanistic Insights

The phenoxide ion attacks the electrophilic carbon of the halomethyl dioxolane, displacing the halide. The trifluoroethoxy group’s electron-withdrawing nature increases the phenol’s acidity, facilitating deprotonation.

Industrial Production Optimization

Large-scale synthesis requires modifications for efficiency and safety:

-

Continuous Flow Reactors : Minimize reaction time and improve heat management during etherification.

-

Catalyst Recycling : Palladium recovery systems reduce costs in hydrogenation.

-

Automated pH Control : Ensures consistent yields during diazotization.

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Key Reaction Steps

| Parameter | Etherification | Nucleophilic Substitution |

|---|---|---|

| Catalyst | Phase-transfer | None (base-mediated) |

| Solvent | Neat | DMF/DMSO |

| Temperature | 70°C | 80–100°C |

| Yield | 88.4% | 70–80%* |

*Theoretical yield based on analogous nucleophilic substitutions.

Challenges and Solutions

-

Impurity Formation : Byproducts during etherification are minimized using excess trifluoroethanol and controlled stoichiometry.

-

Moisture Sensitivity : Halomethyl dioxolanes require anhydrous conditions to prevent hydrolysis.

Análisis De Reacciones Químicas

Types of Reactions

2-((2-(2,2,2-Trifluoroethoxy)phenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the trifluoroethoxy or phenoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Substituted phenoxy or trifluoroethoxy derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Intermediate in Drug Synthesis

- The compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly in the production of Silodosin , a medication used to treat benign prostatic hyperplasia (BPH). Its structural features allow for modifications that enhance the efficacy and selectivity of drug candidates .

-

Antimicrobial Activity

- Research indicates that derivatives of this compound may exhibit antimicrobial properties. The dioxolane moiety can enhance interactions with microbial membranes, potentially leading to increased permeability and cell lysis. This suggests a potential role in developing new antimicrobial agents.

-

Anticancer Potential

- Studies have shown that compounds with similar structures can exhibit significant antitumor activity. For instance, research conducted under the National Cancer Institute protocols demonstrated that related compounds displayed substantial growth inhibition against various cancer cell lines . The unique chemical characteristics of 2-((2-(2,2,2-Trifluoroethoxy)phenoxy)methyl)-1,3-dioxolane may contribute to similar effects.

Agricultural Applications

- Insecticidal Properties

- Compounds with trifluoromethyl substitutions have been found to possess potent insecticidal activities. A controlled study indicated that these compounds effectively target pest populations by interfering with their nervous systems. This application is particularly relevant in developing safer and more effective agricultural chemicals.

Materials Science Applications

- Polymer Chemistry

- The compound can be utilized in polymer synthesis due to its ability to participate in various chemical reactions. Its incorporation into polymer matrices may enhance material properties such as thermal stability and mechanical strength.

Case Study 1: Insecticidal Efficacy

A study evaluating the insecticidal efficacy of related compounds highlighted that those containing the trifluoromethyl group exhibited significantly higher mortality rates against target pests compared to non-fluorinated analogs. This underscores the importance of chemical modifications in enhancing biological activity.

Case Study 2: Antimicrobial Activity

Research into derivatives of this compound showed promising results in inhibiting bacterial growth. These findings suggest potential applications in developing new antimicrobial agents targeting resistant strains .

Actividad Biológica

The compound 2-((2-(2,2,2-trifluoroethoxy)phenoxy)methyl)-1,3-dioxolane , a derivative of 1,3-dioxolane, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for future research.

Chemical Structure and Properties

- Molecular Formula : C12H13F3O4

- Molecular Weight : 296.23 g/mol

- CAS Number : 51029557

This compound features a trifluoroethoxy group which contributes to its unique properties and biological activities.

Synthesis

The synthesis of 1,3-dioxolanes typically involves the reaction of aldehydes or ketones with diols. The specific synthetic pathway for this compound has been documented in various studies focusing on similar derivatives .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various dioxolane derivatives against a range of pathogens:

- Bacterial Activity :

- The synthesized compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, showing varying Minimum Inhibitory Concentration (MIC) values. For instance, some derivatives exhibited MIC values between 625–1250 µg/mL against S. aureus and significant activity against S. epidermidis .

- Antifungal Activity :

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 625–1250 | Excellent |

| Staphylococcus epidermidis | Variable | Excellent |

| Enterococcus faecalis | 625 | Perfect |

| Candida albicans | Variable | Significant |

Cytotoxicity and Anti-Cancer Properties

In vitro studies have also highlighted the cytotoxic effects of related compounds on cancer cell lines:

- Compounds derived from similar structures showed IC50 values indicating their effectiveness in inhibiting cell viability in glioblastoma cells. For example, certain derivatives demonstrated IC50 values as low as 8.141 µM, leading to significant cell death through apoptosis mechanisms .

Case Studies

-

Study on Antibacterial Properties :

A study focused on a series of dioxolane derivatives revealed that modifications in the chemical structure significantly influenced their antibacterial potency. The presence of electron-withdrawing groups like trifluoroethoxy enhanced the interaction with bacterial targets . -

Anti-Cancer Efficacy :

In vivo studies using Drosophila melanogaster models indicated that specific dioxolane derivatives could effectively lower glucose levels and exhibit anti-diabetic properties alongside their cytotoxic effects against cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-((2-(2,2,2-Trifluoroethoxy)phenoxy)methyl)-1,3-dioxolane, and how can intermediates be optimized for yield?

- Methodology : Synthesis typically involves nucleophilic substitution of 2-(2,2,2-trifluoroethoxy)phenol with a chloromethyl-dioxolane derivative under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes adjusting reaction temperature (60–80°C) and stoichiometric ratios to minimize side products like unreacted phenol or over-alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

- Validation : Monitor reaction progress using TLC or HPLC. Confirm intermediate structures via H/C NMR and FT-IR to verify ether bond formation and trifluoroethoxy group retention .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) detects impurities at trace levels (<0.1%).

- Spectroscopy : F NMR is critical for confirming the presence and environment of the trifluoroethoxy group. High-resolution mass spectrometry (HRMS) validates molecular weight accuracy (±2 ppm) .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions, ensuring batch consistency .

Advanced Research Questions

Q. What strategies address contradictions in solubility data for this compound across different solvent systems?

- Issue : Discrepancies arise due to varying solvent polarities and hydrogen-bonding capacities. For example, solubility in DMSO (high) vs. hexane (negligible) may impact biological assay reproducibility.

- Resolution : Conduct systematic solubility studies using the Hildebrand solubility parameter to predict miscibility. Employ co-solvency approaches (e.g., PEG-400/water mixtures) for in vitro studies. Document solvent effects on stability via accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. How does the trifluoroethoxy group influence the compound’s crystallographic stability in solid formulations?

- Crystallography Insights : X-ray diffraction (XRD) reveals that the trifluoroethoxy group enhances lattice energy via C-F···π interactions, reducing hygroscopicity. This stabilizes the compound in crystalline form, critical for long-term storage .

- Formulation Design : Pair with excipients like microcrystalline cellulose to mitigate amorphization during tableting. Use powder XRD to monitor phase transitions under stress conditions (e.g., compression) .

Q. What bioactivity mechanisms are hypothesized for derivatives of this compound in medicinal chemistry?

- Mechanistic Proposals : The trifluoroethoxy group enhances metabolic stability by resisting oxidative degradation in cytochrome P450 enzymes. In silico docking studies suggest interactions with hydrophobic pockets in target proteins (e.g., kinase inhibitors).

- Experimental Validation : Synthesize analogs with varying substituents (e.g., -OCH₃ vs. -OCF₃) and compare IC₅₀ values in enzyme inhibition assays. Use SPR (surface plasmon resonance) to quantify binding affinities .

Methodological Challenges and Solutions

Q. How can researchers mitigate hydrolysis of the dioxolane ring during in vitro assays?

- Stabilization Techniques :

- Buffered solutions (pH 6–7.4) reduce acid-catalyzed ring opening.

- Add antioxidants (e.g., BHT) to prevent radical-induced degradation.

- Use LC-MS to quantify hydrolysis products and adjust assay conditions dynamically .

Q. What computational tools predict the environmental toxicity of this compound?

- Models : Apply ECOSAR (Ecological Structure-Activity Relationships) to estimate acute aquatic toxicity. Use TEST (Toxicity Estimation Software Tool) for mutagenicity predictions.

- Validation : Compare predictions with experimental data from Daphnia magna acute toxicity tests (EC₅₀) and Ames test results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.